3-Cyclopropylpyridazine
Overview
Description
3-Cyclopropylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group. . The incorporation of a cyclopropyl group can enhance the compound’s biological activity and stability, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyridazine typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition of nitrile imines with fulvenes, using silver carbonate as a catalyst . This method allows for the efficient formation of the pyridazine ring with the desired cyclopropyl substitution.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclopropylpyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to anti-inflammatory and antiplatelet effects. The exact mechanism may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the cyclopropyl group.
Pyridazinone: A derivative with a keto functionality at the 3-position of the pyridazine ring.
Dihydropyridazine: A reduced form of pyridazine with hydrogenation at the ring.
Uniqueness: 3-Cyclopropylpyridazine is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and stability. This makes it a valuable compound for drug discovery and development, as it may exhibit improved pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
3-cyclopropylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7(6-3-4-6)9-8-5-1/h1-2,5-6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWZCRTGXAPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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